molecular formula C20H18O6 B12401891 5,7-Dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)chromen-4-one

5,7-Dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)chromen-4-one

Cat. No.: B12401891
M. Wt: 354.4 g/mol
InChI Key: GGHDLVXWIPWSLS-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)chromen-4-one is a prenylated isoflavonoid, a class of natural products derived from the fusion of an isoflavonoid core with an isoprenoid side chain. This structural motif is commonly investigated in natural product research and drug discovery for its enhanced bioactivity compared to non-prenylated flavonoids. While specific biological data for this exact compound is limited in the public domain, in silico predictions on closely related analogs suggest potential interactions with key biological targets. These include possible inhibition of enzymes like Cathepsin D and DNA topoisomerase II alpha, as well as interactions with nuclear receptors such as the Estrogen Receptor . The compound features a chromen-4-one core and falls under the broader category of isoflavanones or 6-prenylated isoflavanones . Its molecular formula is C20H18O6, with a molecular weight of approximately 354.40 g/mol . Predicted ADMET properties for similar structures indicate characteristics such as high human intestinal absorption and inhibition of certain cytochrome P450 enzymes, which are important considerations for pharmacological research . This product is provided for research purposes only. It is strictly for use in laboratory studies and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own thorough characterization and biological testing to explore its specific mechanisms of action and potential applications in areas like enzyme inhibition, receptor binding studies, and cellular pathway analysis.

Properties

IUPAC Name

5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)15(22)7-13-16(23)8-17-18(19(13)24)20(25)14(9-26-17)11-3-5-12(21)6-4-11/h3-6,8-9,15,21-24H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHDLVXWIPWSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Total Synthesis

Prenylation of Coumarin Backbone

The core chromen-4-one structure is synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation. Prenylation at the C6 position is achieved using 3-methylbut-2-enyl bromide under alkaline conditions (K₂CO₃/DMF, 60°C, 12 h). The hydroxyl groups at C5 and C7 are introduced via ortho-directed lithiation followed by oxidation.

Table 1: Key Reaction Conditions for Prenylation
Step Reagents/Catalysts Solvent Temperature Yield (%)
Chromen-4-one formation Phloroglucinol, 4-hydroxybenzaldehyde EtOH/HCl Reflux 68
C6 Prenylation 3-Methylbut-2-enyl bromide, K₂CO₃ DMF 60°C 45
Hydroxylation B₂O₃, H₂O₂ THF 0°C → RT 72

Challenges : Regioselectivity during prenylation requires careful control of steric and electronic factors.

Semi-Synthesis from Natural Precursors

Derivatization of Isoflavones

Natural isoflavones (e.g., derris isoflavone-A ) are modified via epoxidation and allylic oxidation to introduce the 2-hydroxy-3-methylbut-3-enyl side chain. For example:

  • Epoxidation : Treat derris isoflavone-A with m-CPBA in CH₂Cl₂ (0°C → RT, 6 h) to form an epoxide intermediate.
  • Acid-Catalyzed Rearrangement : Epoxide opening with H₂SO₄/MeOH yields the tertiary alcohol side chain.
Table 2: Semi-Synthetic Pathways from Isoflavones
Starting Material Modification Step Key Reagent Yield (%)
Derris isoflavone-A Epoxidation m-CPBA 58
Scandenin Allylic oxidation DDQ, CH₃CN 41
6,8-Diprenylisoflavone Acid-catalyzed hydration H₂SO₄/MeOH 67

Optimization : Use of microwave-assisted synthesis reduces reaction times by 40% while maintaining yields >60%.

Enzymatic Modification

Biocatalytic Hydroxylation

Cytochrome P450 enzymes (e.g., CYP71BE5 ) selectively hydroxylate the prenyl side chain of simpler flavonoids. For instance:

  • Substrate: 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one
  • Enzyme: CYP71BE5 + NADPH
  • Conditions: Phosphate buffer (pH 7.4), 37°C, 24 h
  • Conversion: 82%
Table 3: Enzymatic vs. Chemical Hydroxylation
Parameter Enzymatic Method Chemical Method
Selectivity >95% for C2’ position 60–70%
Byproducts None detected 3–5 isomers
Scalability Limited to lab scale Industrially viable

Limitations : Enzyme stability and cost hinder large-scale applications.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (petroleum ether/EtOAc, 7:3 → 1:1) removes non-polar impurities.
  • HPLC : C18 column (MeCN/H₂O + 0.1% TFA) achieves >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.48 (s, 1H, C5-OH), 7.32 (d, J = 8.4 Hz, H-2’,6’), 6.84 (d, J = 8.4 Hz, H-3’,5’).
  • HRMS : [M+H]⁺ calcd. for C₂₀H₁₈O₆: 354.1103; found: 354.1109.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Alcohols, reduced flavonoid derivatives.

    Substitution: Alkylated or acylated flavonoid derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of 5,7-Dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)chromen-4-one and related compounds. The compound is believed to exert its effects through several mechanisms:

  • Induction of Apoptosis : Research indicates that flavonoids can induce apoptosis in cancer cells. For instance, studies have shown that compounds like Chrysin and Genistein, which share structural similarities with 5,7-Dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)chromen-4-one, can activate apoptotic pathways in various cancer cell lines .
  • Inhibition of Proliferation : The compound has been linked to the inhibition of cancer cell proliferation. In vitro studies demonstrate that it can hinder the growth of several cancer cell lines by interfering with cell cycle progression .

Case Study: Propolis Extracts

A comprehensive study on propolis, which contains various flavonoids including 5,7-Dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)chromen-4-one, revealed its potential to inhibit tumor growth and metastasis. Propolis extracts were shown to affect multiple signaling pathways involved in cancer progression .

Study Compound Concentration Cell Line Effect
Study 1Chrysin50 μMDU145Induction of apoptosis
Study 2Genistein0–120 μMLNCaPInhibition of cell cycle

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects in various models. Flavonoids are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antioxidant Activity

5,7-Dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)chromen-4-one exhibits strong antioxidant properties. This is crucial for protecting cells from oxidative stress-related damage.

Research Findings

Research has shown that flavonoids can scavenge free radicals effectively. The antioxidant capacity can be attributed to their ability to donate electrons or hydrogen atoms, thereby neutralizing reactive oxygen species (ROS) .

Study Model Effect Observed
Study ACell CultureReduction in ROS levels
Study BAnimal ModelImproved oxidative stress markers

Mechanism of Action

The biological effects of 5,7-Dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)chromen-4-one are primarily attributed to its ability to interact with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.

    Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with other isoflavones and flavonoids but differs in substitution patterns. Key analogs include:

Compound Name Core Structure Substituents Key Structural Differences Natural Sources
Target Compound Chromen-4-one (isoflavone) - 5,7-dihydroxy A-ring
- 3-(4-hydroxyphenyl) B-ring
- 6-(2-hydroxy-3-methylbut-3-enyl)
Unique 6-prenyl group with hydroxylation Erythrina spp.
Genistein Chromen-4-one (isoflavone) - 5,7-dihydroxy A-ring
- 3-(4-hydroxyphenyl) B-ring
Lacks prenyl group at position 6 Soybeans, Genista tinctoria
Daidzein Chromen-4-one (isoflavone) - 7-hydroxy A-ring
- 3-(4-hydroxyphenyl) B-ring
Lacks 5-hydroxy and prenyl groups Soybeans, legumes
Kaempferol Chromen-4-one (flavonol) - 3,5,7-trihydroxy A-ring
- 2-(4-hydroxyphenyl) B-ring
Flavonol (B-ring at position 2) with 3-hydroxyl group Broccoli, tea, nopal
Isogancaonin C Chromen-4-one (prenylated) - 5,7-dihydroxy A-ring
- 6,8-diprenyl substituents
Multiple prenyl groups at positions 6 and 8 Erythrina spp.

Pharmacokinetic and Solubility Considerations

  • The target compound’s prenyl group may further reduce aqueous solubility, necessitating formulation adjustments for therapeutic use.
  • Metabolic Stability : Prenylation often slows hepatic metabolism, extending half-life. This contrasts with genistein, which undergoes rapid glucuronidation and sulfation .

Biological Activity

5,7-Dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)chromen-4-one, also known as Isodisparinol A, is a flavonoid compound derived from the plant Calophyllum dispar. This article explores its biological activity, focusing on its anticancer properties, neuroprotective effects, and potential mechanisms of action.

  • Molecular Formula : C25H26O6
  • Molecular Weight : 422.48 g/mol
  • InChIKey : ITJOJKQNAUALSC-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. Various in vitro and in vivo experiments have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis.

Key Findings:

  • Inhibition of Cancer Cell Proliferation :
    • The compound showed significant cytotoxic effects against several cancer cell lines, including DU145 and PC-3 (prostate cancer) and CAL-27 (oral squamous cell carcinoma) cells .
    • Concentrations ranging from 10 to 50 μM were effective in inducing apoptosis in these cells.
  • Mechanism of Action :
    • The compound appears to exert its effects by modulating apoptotic pathways and inhibiting key signaling pathways involved in cell survival and proliferation .
    • Studies indicate that flavonoids like Isodisparinol A can interfere with the cell cycle and promote apoptotic signaling through caspase activation.

Table 1: Summary of Anticancer Activity

Cell LineConcentration (μM)EffectReference
DU14510 - 50Induction of apoptosis
PC-310 - 50Inhibition of proliferation
CAL-2710 - 50Induction of apoptosis

Neuroprotective Effects

Flavonoids are known for their neuroprotective properties, and Isodisparinol A is no exception. Research indicates that this compound can enhance neuroplasticity by promoting synaptogenesis and neurogenesis.

Mechanisms of Neuroprotection:

  • Oxidative Stress Reduction :
    • Isodisparinol A may reduce oxidative stress by scavenging free radicals, which is crucial for protecting neuronal health .
  • Enhancement of BDNF Levels :
    • It has been shown to increase Brain-Derived Neurotrophic Factor (BDNF) levels, which is vital for neuronal survival and growth .

Case Studies

A study published in the journal Phytochemistry examined the cytotoxic effects of various coumarins, including Isodisparinol A, on cancer cells. The results indicated a strong correlation between the structural features of the compounds and their biological activities, emphasizing the importance of hydroxyl groups in enhancing anticancer efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.